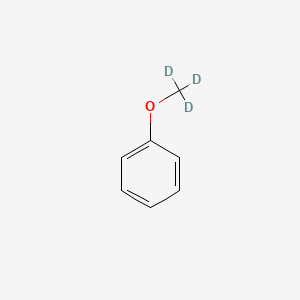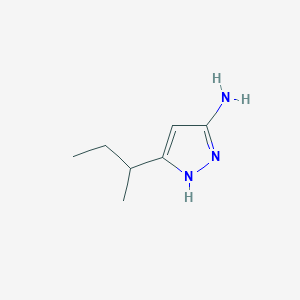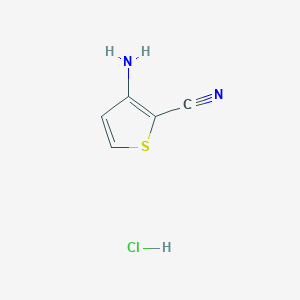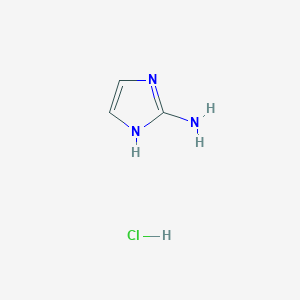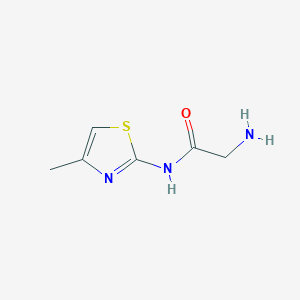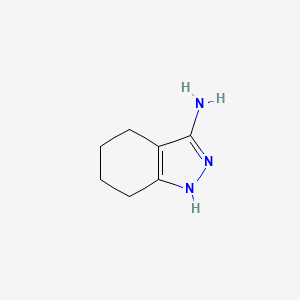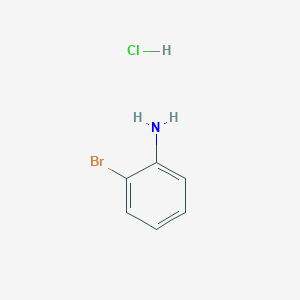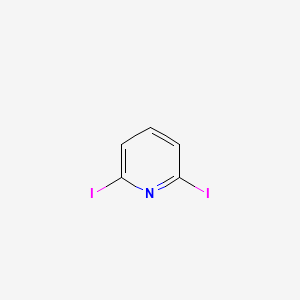
2,6-二碘吡啶
描述
2,6-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学研究应用
2,6-Diiodopyridine has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in forming bioactive molecules.
作用机制
Target of Action
It is known that dihydropyridines, a class of compounds to which 2,6-diiodopyridine is related, primarily target voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels .
Mode of Action
Dihydropyridines work by binding to and blocking these calcium channels . These channels usually open in response to an electrical signal or action potential. By blocking these channels, dihydropyridines decrease blood vessel contraction, leading to sustained vasodilation .
Biochemical Pathways
The blocking of calcium channels by dihydropyridines affects the calcium-dependent signaling pathways. This results in decreased muscular contraction of blood vessels, leading to vasodilation. The vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.0-2.44 , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of dihydropyridines, like 2,6-Diiodopyridine, is the reduction of blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that involve increased vascular resistance, such as hypertension .
Action Environment
The compound is recommended to be stored at 2-8°C and protected from light , indicating that light and temperature could affect its stability.
生化分析
Biochemical Properties
2,6-Diiodopyridine plays a significant role in biochemical reactions, particularly in cross-coupling reactions with metal cations. It acts as an effective ligand for copper in electropolymerization and cross-coupling reactions . The compound interacts with enzymes such as strain and pyridinium rings, inhibiting their activity . These interactions highlight the compound’s potential in modulating enzyme functions and facilitating various biochemical processes.
Cellular Effects
2,6-Diiodopyridine influences cellular functions by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities
Molecular Mechanism
At the molecular level, 2,6-Diiodopyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds and halogen-bonding interactions contributes to its stability and reactivity . These molecular interactions are essential for its role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diiodopyridine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as light and temperature, which can affect its long-term effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,6-Diiodopyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
2,6-Diiodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
Within cells and tissues, 2,6-Diiodopyridine is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments.
Subcellular Localization
2,6-Diiodopyridine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for elucidating its activity and function within cells, as well as its potential therapeutic applications.
准备方法
2,6-Diiodopyridine can be synthesized through the iodination of pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with iodine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol . The reaction conditions include maintaining a controlled temperature and protecting the reaction mixture from light to prevent decomposition.
化学反应分析
2,6-Diiodopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions with organometallic reagents, such as palladium-catalyzed Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and reagents used.
相似化合物的比较
2,6-Diiodopyridine is unique due to the presence of two iodine atoms, which confer distinct reactivity compared to other halogenated pyridines. Similar compounds include:
2,6-Dibromopyridine: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
2,6-Dichloropyridine: Contains chlorine atoms, which also affect its chemical behavior and uses.
4-Iodopyridine: A mono-substituted iodopyridine with different reactivity and applications compared to the di-substituted 2,6-Diiodopyridine.
These compounds are often compared in terms of their reactivity in substitution and cross-coupling reactions, with 2,6-Diiodopyridine generally showing higher reactivity due to the larger size and lower bond dissociation energy of iodine atoms.
属性
IUPAC Name |
2,6-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAEQUKKOAEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465601 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-17-1 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,6-Diiodopyridine?
A1: 2,6-Diiodopyridine (C₅H₃I₂N) is an organic compound with a molecular weight of 330.88 g/mol. [] It crystallizes in the polar space group Fmm2, displaying crystallographic mm2 symmetry. [] The molecule features a pyridine ring with iodine atoms substituted at the 2 and 6 positions. []
Q2: How is 2,6-Diiodopyridine used in synthetic chemistry?
A2: 2,6-Diiodopyridine serves as a valuable building block in organic synthesis, particularly in coupling reactions. For instance, it is a key starting material for synthesizing 5,5″-Dibromo-2,2′:6′,2″-terpyridine via palladium-catalyzed coupling with 5-Bromo-2-trialkylstannylpyridines. [] It can also participate in Sonogashira-Hagihara coupling reactions with alkynes to create macrocyclic compounds. [] One example involves its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene, leading to the formation of macrocycles with alternating 2,6-diethynylpyridine and 3,6-dimethoxycyclohexa-1,4-diene units. []
Q3: Are there alternative synthetic routes to 2,6-bis(trifluoromethyl)pyridine starting from 2,6-Diiodopyridine?
A3: Yes, research indicates that 2,6-Diiodopyridine can be utilized to synthesize 2,6-bis(trifluoromethyl)pyridine. [] Reacting 2,6-Diiodopyridine with potassium trifluoroacetate produces 2,6-bis(trifluoromethyl)pyridine with yields ranging from 28% to 53%. [] This approach offers an alternative to using 2,6-dichloropyridine as a precursor. []
Q4: How does the structure of 2,6-Diiodopyridine influence its interactions within its crystal lattice?
A4: The crystal structure of 2,6-Diiodopyridine reveals intriguing intermolecular interactions. C-H...N hydrogen bonds link individual molecules, forming chains. [] These chains further connect through weaker I...I halogen-bonding interactions, resulting in the formation of layers within the crystal lattice. [] The pyridine rings align parallel to the polar z-axis, with the nitrogen atoms oriented in the +z direction, contributing to the polar stacking of layers perpendicular to the a-axis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


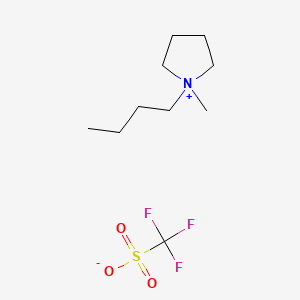
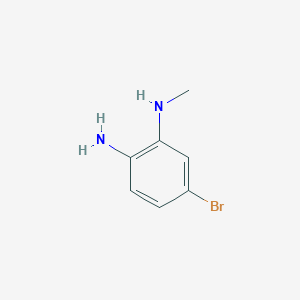
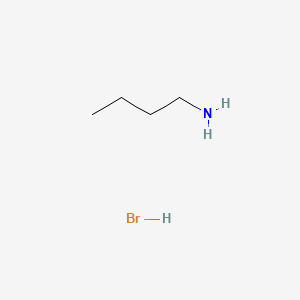
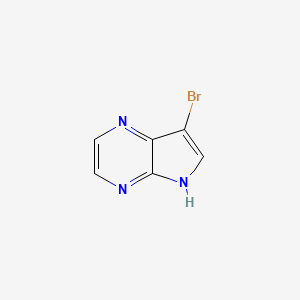
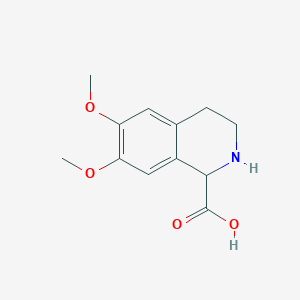
![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
